molecular formula C22H26N2O5S B2359348 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxybenzenesulfonamide CAS No. 922049-11-4

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxybenzenesulfonamide

Cat. No.: B2359348
CAS No.: 922049-11-4
M. Wt: 430.52
InChI Key: QZOJDNPCJZSLFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C22H26N2O5S and its molecular weight is 430.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Studies

  • A series of benzimidazole-tethered oxazepine heterocyclic hybrids, similar in structure to the compound of interest, have been synthesized and studied for their molecular structures and charge distributions. These compounds have potential applications in nonlinear optical (NLO) properties due to their unique molecular structures (Almansour et al., 2016).

Novel Synthesis Methods

  • Novel one-pot multicomponent reactions have been developed to synthesize tetrahydrobenzo[b][1,4]oxazepine derivatives, indicating an efficient and versatile approach for producing compounds similar to the one (Shaabani et al., 2010).

Applications in Inhibiting Enzymes

  • Primary sulfonamide functionality in [1,4]oxazepine-based compounds, closely related to the compound of interest, have shown strong inhibition of human carbonic anhydrases, indicating potential therapeutic applications (Sapegin et al., 2018).

Eco-Friendly Synthesis

  • An eco-friendly synthesis approach for tetrahydrobenzo[b][1,4]oxazepine derivatives has been reported, suggesting a sustainable method for synthesizing compounds like the one (Babazadeh et al., 2016).

Photodynamic Therapy Applications

  • New derivatives of benzenesulfonamide, structurally related to the compound of interest, have been synthesized and characterized for applications in photodynamic therapy, particularly for the treatment of cancer (Pişkin et al., 2020).

Antimicrobial and Antitumor Activities

  • Some substituted indazole derivatives, structurally related to the compound , have shown significant antiproliferative activity against human tumor cell lines and antimicrobial activity (Abbassi et al., 2014).

Potential Applications in Medicinal Chemistry

  • Studies on compounds structurally similar to the compound of interest, involving the synthesis and reactions of 1,4-oxazepine derivatives, have been conducted, highlighting their potential applications in medicinal chemistry (Abood, 2010).

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-4-ethoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5S/c1-5-13-24-19-12-7-16(14-20(19)29-15-22(3,4)21(24)25)23-30(26,27)18-10-8-17(9-11-18)28-6-2/h5,7-12,14,23H,1,6,13,15H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZOJDNPCJZSLFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.